4-Chloro-2-(methylthio)-5-nitropyrimidine
Description
4-Chloro-2-(methylthio)-5-nitropyrimidine (C₅H₄ClN₃O₂S, molecular weight 205.63 g/mol) is a heterocyclic aromatic compound featuring a pyrimidine core substituted with chloro (Cl), nitro (NO₂), and methylthio (SCH₃) groups at positions 4, 5, and 2, respectively. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. For example, it is used in the synthesis of hybrid WEE1 kinase inhibitors (anticancer agents) via nucleophilic substitution reactions . Its reactivity at the 4-chloro position and electron-withdrawing nitro group make it a versatile scaffold for functionalization.
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2S/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEWSUSUUWMNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-5-nitropyrimidine typically involves the chlorination of 2-(methylthio)-5-nitropyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)-5-nitropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, dimethylamine, and potassium fluoride are commonly used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Major Products Formed
Scientific Research Applications
4-Chloro-2-(methylthio)-5-nitropyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylthio)-5-nitropyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
<sup>a</sup>logP values estimated from structural analogs in and .
Key Observations :
- Substituent Effects : The methylthio group in this compound enhances lipophilicity (logP = 2.1) compared to methoxy-substituted analogs (logP ~1.8–1.9). This property may improve membrane permeability in drug candidates .
- Reactivity : The 4-chloro position is highly reactive in nucleophilic substitutions, enabling linkage to amines or diamines (e.g., in macrocyclic kinase inhibitor synthesis) . In contrast, 5-Bromo-2-chloropyrimidin-4-amine forms hydrogen-bonded networks in crystals, limiting its solubility .
Reactivity Insights :
- The nitro group in this compound can be reduced to an amine for further functionalization, similar to the synthesis of 5-Bromo-2-chloropyrimidin-4-amine .
- Methoxy-substituted analogs (e.g., 4-Chloro-6-methoxy-5-nitropyrimidine) are synthesized via direct nitration, highlighting the stability of methoxy groups under acidic conditions .
Biological Activity
4-Chloro-2-(methylthio)-5-nitropyrimidine (CAS No. 1421691-20-4) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 205.62 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom at position 4, a methylthio group at position 2, and a nitro group at position 5. These substituents contribute to its unique reactivity and biological properties, making it a valuable building block in the synthesis of pharmaceuticals.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly enzymes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access and catalytic activity.
- Cytotoxicity: Reactive intermediates formed from the nitro group can induce cellular damage, contributing to its potential anticancer properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against specific pathogens, suggesting its potential use as an antibacterial agent.
- Anticancer Activity: Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Modulation: The compound has been explored for its ability to modulate enzymes involved in metabolic pathways, which could be beneficial for drug development targeting specific diseases.
Research Findings and Case Studies
-
Antimicrobial Activity:
- A study evaluated the antimicrobial efficacy of various nitropyrimidines, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.
-
Anticancer Studies:
- In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of apoptotic markers, suggesting its role as a potential anticancer therapeutic.
-
Enzyme Inhibition Research:
- Interaction studies revealed that this compound effectively inhibits enzymes critical in nucleotide metabolism. This inhibition was quantified using enzyme kinetics assays, showing promising IC50 values comparable to established inhibitors.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Methoxy group at position 6 | 0.94 |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Additional chlorine at position 6 | 0.87 |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Carboxylate group addition | 0.94 |
This table illustrates how the unique combination of functional groups in this compound provides distinct reactivity patterns not present in many similar compounds.
Q & A
Basic: What are the optimal synthetic routes for 4-Chloro-2-(methylthio)-5-nitropyrimidine?
Methodological Answer:
The compound is synthesized via chlorination of 2-(methylthio)-5-nitropyrimidine-4,6-diol using phosphorus oxychloride (POCl₃) and 2,6-lutidine as a catalyst. Key steps include:
- Reaction Conditions: Reflux at 80°C for 2 hours in POCl₃.
- Workup: Precipitation on crushed ice followed by filtration.
- Yield: 92% with a melting point of 63–64°C.
Characterization Data:
| Technique | Data (δ, ppm) |
|---|---|
| ^1H NMR (DMSO-d6) | 2.56 (s, 3H, SCH₃) |
| ^13C NMR (DMSO-d6) | 13.5, 149.0, 154.5, 166.1 |
This method ensures high purity and scalability for laboratory synthesis .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ^1H/^13C NMR: Essential for confirming substituent positions and methylthio group integration. The SCH₃ proton signal appears as a singlet at δ 2.56 .
- Mass Spectrometry (MS): Validates molecular weight (240.07 g/mol) and fragmentation patterns.
- X-ray Diffraction: Resolves crystal structure ambiguities, though no polymorphs are currently reported for this specific compound .
Basic: What are the critical storage and handling precautions?
Methodological Answer:
- Storage: Under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent hydrolysis or decomposition .
- Hazards:
Advanced: How does the methylthio group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The methylthio (-SCH₃) group acts as a leaving group in nucleophilic substitutions. For example:
- Dimethylamine Substitution: Reacts with dimethylamine in ethanol under reflux, replacing -SCH₃ with -N(CH₃)₂.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved leaving-group stabilization.
- Kinetic Control: Lower temperatures favor selective substitution at the 2-position over the 4/6-chloro sites .
Advanced: What computational strategies predict its crystal packing or stability?
Methodological Answer:
- Lattice Energy Calculations: Used to compare stability of potential polymorphs (none reported yet for this compound).
- Hydrogen-Bond Analysis: Identify C–H···N/O interactions, which dominate packing in similar nitropyrimidines .
- DFT Studies: Model substituent effects on electronic structure and reactivity.
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
-
Variable Optimization:
Factor Impact on Yield POCl₃ Purity ≥98% reduces side products Temperature 80°C optimal for kinetics Catalyst (Lutidine) Accelerates chlorination -
Byproduct Analysis: Use HPLC or TLC to detect intermediates like 4,6-dichloro derivatives .
Advanced: What is its role in synthesizing bioactive pyrimidine derivatives?
Methodological Answer:
- Antimicrobial Precursor: Serves as a scaffold for derivatives with substituted amino groups, e.g., N-(4-chlorophenyl) analogs showing antifungal activity .
- Structure-Activity Relationship (SAR): Nitro and chloro groups enhance electron-withdrawing effects, improving binding to microbial targets .
Advanced: How do substituent variations affect physicochemical properties?
Methodological Answer:
| Substituent | Impact on Properties | Example Compound (CAS) |
|---|---|---|
| -SCH₃ → -OCH₃ | Increased hydrophilicity | 4,6-Dimethoxy analog (N/A) |
| -NO₂ → -NH₂ | Reduced stability | 4-Amino-2-chloro derivative |
| -Cl → -F | Enhanced metabolic stability | 5-Fluoro analog (Hypothetical) |
Data from analogs suggest that chloro and nitro groups optimize thermal stability and reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
